molecular formula C20H21N3O4 B5677812 N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide

N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide

Cat. No. B5677812
M. Wt: 367.4 g/mol
InChI Key: QSRTVJDSAFLZJR-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that feature complex structures, including benzisoxazole and furamide moieties. These types of compounds are often synthesized for their potential pharmacological properties. The synthesis and analysis of similar compounds provide valuable insights into their chemical behavior, physical and chemical properties, and potential applications in various fields.

Synthesis Analysis

Synthesis of related compounds involves multi-step processes, starting with the formation of key intermediates like furan-2-yl compounds, followed by cyclization, and Mannich’s reaction to introduce piperazine or piperidine groups (J. Kumar et al., 2017). This approach can likely be adapted for the synthesis of "N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide".

Molecular Structure Analysis

The molecular structure of compounds with benzisoxazole and piperidine components can be characterized using techniques such as IR, NMR, and Mass spectrometry. These methods help in confirming the chemical structure and identifying the spatial arrangement of the molecule's atoms (H. Sugimoto et al., 1990).

Chemical Reactions and Properties

Compounds similar to the one may participate in various chemical reactions, including electrophilic substitution, which is influenced by the presence of electron-donating or withdrawing groups on the benzisoxazole and furamide moieties. The reactivity can be studied through experimental observations and computational modeling (А. Aleksandrov et al., 2017).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental methods and contribute to the compound's application potential (O. Peeters et al., 1993).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activity, are influenced by the compound's molecular structure. Studies on similar compounds, focusing on their interactions with biological targets, can offer insights into the chemical properties of "N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide" (L. Martin et al., 1979).

properties

IUPAC Name

N-[[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c24-19(11-16-15-6-1-2-7-17(15)27-22-16)23-9-3-5-14(13-23)12-21-20(25)18-8-4-10-26-18/h1-2,4,6-8,10,14H,3,5,9,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRTVJDSAFLZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide

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